3,9-Dichlorophenanthrene
Overview
Description
3,9-Dichlorophenanthrene is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of two chlorine atoms at the 3rd and 9th positions of the phenanthrene structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 3,9-Dichlorophenanthrene typically involves the chlorination of phenanthrene. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial production methods may involve large-scale chlorination processes where phenanthrene is exposed to chlorine gas under specific conditions to ensure high yield and purity of the product. The reaction is typically carried out in a closed system to prevent the release of chlorine gas into the environment .
Chemical Reactions Analysis
3,9-Dichlorophenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can remove the chlorine atoms, converting the compound back to phenanthrene or other derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone, while substitution reactions can produce various phenanthrene derivatives with different functional groups .
Scientific Research Applications
3,9-Dichlorophenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chlorinated PAHs and as a model compound in studies of PAH behavior and reactivity.
Biology: Research into the biological effects of chlorinated PAHs often uses this compound to study its impact on living organisms and its potential toxicity.
Medicine: While not directly used in medicine, studies on its toxicological properties contribute to understanding the health risks associated with exposure to chlorinated PAHs.
Mechanism of Action
The mechanism of action of 3,9-Dichlorophenanthrene involves its interaction with biological molecules. It can bind to DNA and proteins, potentially causing mutations and other toxic effects. The molecular targets include enzymes involved in detoxification processes, and it can interfere with cellular signaling pathways. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
3,9-Dichlorophenanthrene can be compared with other chlorinated PAHs such as:
- 9,10-Dichlorophenanthrene
- 3,9,10-Trichlorophenanthrene
- 9-Monochlorophenanthrene
These compounds share similar structures but differ in the number and positions of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct chemical properties and reactivity. For instance, 9,10-Dichlorophenanthrene has chlorine atoms at the 9th and 10th positions, which may result in different reactivity and biological effects compared to this compound .
Conclusion
This compound is a significant compound in the study of chlorinated PAHs, with diverse applications in chemistry, biology, and industry. Its unique chemical properties and reactivity make it a valuable subject for scientific research, contributing to our understanding of the behavior and impact of chlorinated aromatic hydrocarbons.
Properties
IUPAC Name |
3,9-dichlorophenanthrene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSUMWXUPNRJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322212 | |
Record name | Phenanthrene, 3,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-66-7 | |
Record name | NSC400683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 3,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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